Benzyl alcohol is an aromatic alcohol that consists of benzene bearing a single hydroxymethyl substituent. It has a role as a solvent, a metabolite, an antioxidant and a fragrance.
Benzyl alcohol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Benzyl alcohol is a Pediculicide.
Benzyl Alcohol is a natural product found in Camellia sinensis, Nymphaea rudgeana, and other organisms with data available.
benzyl alcohol is a metabolite found in or produced by Saccharomyces cerevisiae.
A colorless liquid with a sharp burning taste and slight odor. It is used as a local anesthetic and to reduce pain associated with LIDOCAINE injection. Also, it is used in the manufacture of other benzyl compounds, as a pharmaceutic aid, and in perfumery and flavoring.
See also: Benzyl Alcohol; Lidocaine Hydrochloride (component of); Benzyl alcohol; zinc chloride (component of); Benzyl alcohol; pramoxine hydrochloride (component of) ... View More ...
C7H8O
C6H5CH2OH
Benzyl Alcohol
CAS No.: 100-51-6
Cat. No.: VC20742338
Molecular Formula: C7H8O
C7H8O
C6H5CH2OH
Molecular Weight: 108.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100-51-6 |
---|---|
Molecular Formula | C7H8O C7H8O C6H5CH2OH |
Molecular Weight | 108.14 g/mol |
IUPAC Name | phenylmethanol |
Standard InChI | InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Standard InChI Key | WVDDGKGOMKODPV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CO |
Canonical SMILES | C1=CC=C(C=C1)CO |
Boiling Point | 401 °F at 760 mmHg (NTP, 1992) 205.3 °C 205.00 to 206.00 °C. @ 760.00 mm Hg 205 °C 401 °F |
Colorform | Water-white liquid |
Flash Point | 213 °F (NTP, 1992) 93 °C 213 °F (closed cup); 220 °F (open cup) 220 °F (105 °C) (open cup) 200 °F (93 °C) (closed cup) 96 °C (205 °F) (Closed cup) 93 °C c.c. 213 °F |
Melting Point | 4.5 °F (NTP, 1992) -15..2 °C, 258 K, 5 °F -15.2 °C -15 °C 4.5 °F |
Chemical Structure and Properties
Physical Properties
Benzyl alcohol presents as a colorless liquid with a mild and pleasant aromatic odor. It possesses several advantageous physical properties that contribute to its widespread use as a solvent, including:
Property | Value/Description |
---|---|
Appearance | Colorless liquid |
Odor | Mild, pleasant aromatic |
Molecular Weight | 108.14 g/mol |
Density | 1.045 g/mL at 25°C |
Water Solubility | Moderate (4 g/100 mL) |
Miscibility | Fully miscible with alcohols and diethyl ether |
Vapor Pressure | Low |
Boiling Range | 203-206°C |
Benzyl alcohol is characterized by its polarity, low toxicity profile, and low vapor pressure, making it suitable for various solvent applications . After extended storage periods, benzyl alcohol may undergo oxidation to form benzaldehyde, resulting in a bitter almond odor .
Natural Occurrences
Plant Sources
Benzyl alcohol occurs naturally in numerous plant species and their products. It is commonly found in:
Animal Sources
In the animal kingdom, benzyl alcohol has been detected in:
The natural prevalence of benzyl alcohol in edible plants has contributed to its recognition as a generally safe compound when used appropriately in food and beverage applications.
Production Methods
Industrial Production
Benzyl alcohol is manufactured through several industrial processes:
-
Hydrolysis of Benzyl Chloride: The primary commercial production method involves the hydrolysis of benzyl chloride, represented by the following chemical reaction :
C₆H₅CH₂Cl + H₂O → C₆H₅CH₂OH + HCl
-
Hydrogenation of Benzaldehyde: Another significant industrial route utilizes the hydrogenation of benzaldehyde, which is typically obtained as a by-product from the oxidation of toluene to benzoic acid .
-
Alkali-Catalyzed Hydrolysis: Benzyl alcohol can be produced by heating benzyl chloride under alkaline catalysis conditions to induce hydrolysis .
Laboratory Synthesis
For laboratory-scale production, benzyl alcohol can be synthesized through:
-
Grignard Reaction: Reaction of phenylmagnesium bromide (C₆H₅MgBr) with formaldehyde .
-
Cannizzaro Reaction: This disproportionation reaction of benzaldehyde yields both benzyl alcohol and benzoic acid as products .
-
Methanol Solution Method: Reacting benzaldehyde with sodium hydroxide solution at 65-75°C produces benzyl alcohol with high purity .
Industrial Market and Applications
Market Overview
Benzyl alcohol is an integral component of the industrial alcohol market, which was valued at USD 183.23 billion in 2023 and is projected to reach USD 373.35 billion by 2032, reflecting a compound annual growth rate (CAGR) of 8.23% during the forecast period (2024-2032) .
Applications Spectrum
Benzyl alcohol serves diverse functions across multiple industries:
Pharmaceutical Applications
-
Used as a bacteriostatic preservative in injectable medications
-
Functions as a local anesthetic in some formulations
-
Employed as a solvent for various pharmaceutical preparations
Cosmetic and Personal Care
-
Serves as a preservative in cosmetic formulations
-
Acts as a fragrance ingredient due to its pleasant aromatic properties
-
Functions as a solvent and viscosity-decreasing agent in personal care products
Food Industry
-
Used as a flavoring agent
-
Applied as a preservative in certain food products
Chemical Industry
-
Utilized as a solvent for inks, paints, lacquers, and epoxy resin coatings
-
Employed in the manufacturing of benzyl esters and other benzyl derivatives
-
Serves as an intermediate in various chemical synthesis processes
Mutagenicity and Carcinogenicity
Research on the genotoxic and carcinogenic potential of benzyl alcohol has yielded the following findings:
-
Genotoxicity in vitro: Negative results in bacterial reverse mutation assay (AMES test)
-
Genotoxicity in vivo: Negative results in mammalian erythrocyte micronucleus test in mice following intraperitoneal injection
-
Carcinogenicity: No tumor induction observed in a 2-year study in male or female rats
Reproductive and Developmental Toxicity
Studies examining the effects of benzyl alcohol on reproductive and developmental outcomes have found:
-
No adverse effects on fetal development in mouse embryo-fetal development studies following oral administration
Repeated Dose Toxicity
Investigations into the effects of repeated exposure to benzyl alcohol have established:
-
No Observed Adverse Effect Level (NOAEL) of 1.072 mg/L in a 28-day inhalation study in rats
-
No Observed Adverse Effect Level (NOAEL) of 143 mg/kg-day in a 13-week study in rats
-
Lowest Observed Adverse Effect Level (LOAEL) of 286 mg/kg-day in a 2-year study in rats, with epithelial hyperplasia in the forestomach reported as the critical effect
Ecotoxicological Profile
Benzyl alcohol's environmental impact has been assessed through various aquatic toxicity studies:
Organism | Endpoint | Value | Exposure Duration |
---|---|---|---|
Pimephales promelas (fathead minnow) | LC₅₀ | 460 mg/L | 96 hours |
Daphnia magna (water flea) | EC₅₀ | 230 mg/L | 48 hours |
Pseudokirchneriella subcapitata (green algae) | EC₅₀ | 770 mg/L | 72 hours |
Pseudokirchneriella subcapitata (green algae) | NOEC | 310 mg/L | 72 hours |
These ecotoxicological findings indicate that benzyl alcohol poses a relatively low acute risk to aquatic organisms .
Regulatory Status
Reference Values
The U.S. Environmental Protection Agency (EPA) has established the following reference values for benzyl alcohol:
-
Subchronic Reference Dose (RfD): 1 × 10⁰ mg/kg-day, based on a NOAEL of 143 mg/kg-day in a 13-week rat study with decreased body weight as the critical effect and an uncertainty factor of 100
-
Chronic Reference Dose (RfD): 3 × 10⁻¹ mg/kg-day, based on a LOAEL of 286 mg/kg-day in a 2-year rat study with epithelial hyperplasia in the forestomach as the critical effect and an uncertainty factor of 1000
International Evaluations
Benzyl alcohol has been evaluated by international regulatory bodies:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume